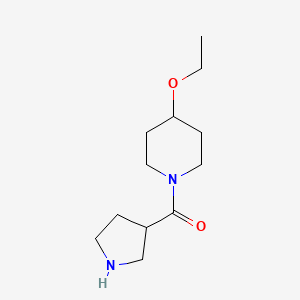

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine

説明

特性

IUPAC Name |

(4-ethoxypiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-2-16-11-4-7-14(8-5-11)12(15)10-3-6-13-9-10/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQJXADHAIWOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Pyrrolidine Acid Intermediates

- The pyrrolidine acid intermediate of general formula (III) is synthesized starting from unsaturated intermediates (general formula VI) using [3+2]-azomethine ylide cycloaddition reactions.

- This cycloaddition is catalyzed in inert solvents such as dichloromethane, toluene, or tetrahydrofuran, often activated by acid catalysts like trifluoroacetic acid or desilylating agents such as silver fluoride.

- The reaction is typically heated to facilitate hydrolysis and deprotection steps.

- The cycloaddition product is usually obtained as a racemate and requires chiral resolution, achievable by preparative chiral HPLC or formation of diastereomeric derivatives with enantiomerically pure reagents, followed by separation and cleavage to yield the pure acid intermediate.

- An alternative enantioselective route uses oxazolidinone as a chiral auxiliary to induce stereocontrol during cycloaddition, followed by chromatographic separation of diastereomers and hydrolysis to the desired pyrrolidine acid (III).

Coupling to Piperidine Amine Intermediates

- Piperidine amine intermediates of formula (II) are prepared with various substituents, including the ethoxy group at the 4-position.

- Coupling between the pyrrolidine acid intermediate and the piperidine amine is performed using standard amide bond-forming reactions, often employing coupling reagents under mild conditions.

- The reaction is conducted in inert solvents with bases to neutralize formed acids and facilitate bond formation.

- Protecting groups on nitrogen or acid functionalities are removed post-coupling by acidic hydrolysis (e.g., hydrochloric acid or trifluoroacetic acid in dichloromethane) to yield the final compound.

Introduction of the Ethoxy Group

- The ethoxy substituent at the 4-position of the piperidine ring is introduced via nucleophilic substitution reactions.

- Typically, the 4-position is functionalized by reacting with ethyl iodide or similar alkylating agents in the presence of strong bases such as sodium hydride.

- This step may be performed either before or after coupling, depending on the synthetic route and protecting group strategy.

- Industrial-scale preparations follow similar synthetic routes but optimize reaction parameters for yield and purity, often employing continuous flow reactors.

Alternative Piperidine Synthesis Approaches

- Recent advances include palladium-catalyzed allylic amination and Michael addition sequences to construct substituted piperidines.

- Radical rearrangement of aziridines and cyclization strategies have been employed to generate piperidine rings with desired substitution patterns.

- Hydrogenation of pyridine derivatives using catalysts such as ruthenium(II) or rhodium(I) complexes allows stereoselective formation of piperidine rings with functional groups intact.

- Aza-Prins cyclization and aza-Sakurai cyclization methods provide alternative routes to functionalized piperidines with control over stereochemistry and substitution.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents/Catalysts | Solvents | Conditions | Notes |

|---|---|---|---|---|---|

| Pyrrolidine acid intermediate | [3+2]-Azomethine ylide cycloaddition | Acid catalyst (TFA), AgF (desilylating agent) | Dichloromethane, THF, toluene | Heating, inert atmosphere | Racemate formed, requires resolution |

| Chiral resolution | Diastereomer formation & HPLC | Enantiomerically pure reagents, chiral stationary phase | Various | Ambient to mild heating | Essential for enantiopure product |

| Amide bond formation | Coupling of acid and amine | Coupling reagents (e.g., EDC, HATU), base | Inert solvents (e.g., DCM, THF) | Room temperature to mild heating | Protecting groups removed post-coupling |

| Ethoxy group introduction | Nucleophilic substitution | Ethyl iodide, sodium hydride | Polar aprotic solvents (e.g., DMF) | Controlled temperature | May precede or follow coupling |

| Deprotection | Acidic hydrolysis | HCl, TFA | DCM, aqueous mixtures | Heating | Removes protecting groups |

| Alternative piperidine synthesis | Palladium-catalyzed amination, hydrogenation, aza-Prins cyclization | Pd catalyst, Ru(II), Rh(I) complexes, Lewis acids | Various organic solvents | Mild to moderate temperatures | Enables stereoselective synthesis |

Research Findings and Practical Considerations

- The stereochemical outcome of the cycloaddition and hydrogenation steps is critical for biological activity and requires careful control of reaction parameters.

- The use of chiral auxiliaries like oxazolidinones and chiral catalysts enhances enantioselectivity and yield.

- Protecting group strategies are vital to prevent side reactions during coupling and substitution steps.

- Industrial scale-up demands optimization of solvent choice, temperature, and reaction time to maximize yield and purity while minimizing by-products.

- Continuous flow technologies are promising for scalable and reproducible synthesis of such complex molecules.

化学反応の分析

Types of Reactions: 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Structure

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine features a piperidine ring substituted with an ethoxy group and a pyrrolidine-3-carbonyl moiety. This structural arrangement contributes to its biological activity, making it suitable for various pharmacological applications.

Pharmacological Potential

Research indicates that compounds similar to this compound can act on various biological pathways, making them candidates for treating multiple disorders:

- Metabolic Disorders : Compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) are known to ameliorate conditions like obesity and type 2 diabetes. Studies have shown that derivatives of piperidine can effectively reduce insulin resistance and improve metabolic profiles in animal models .

- Neurological Disorders : The compound's potential in treating central nervous system disorders has been highlighted in various studies. For instance, it may exhibit neuroprotective effects and could be explored for treating conditions such as Alzheimer's disease and mild cognitive impairment .

Antimicrobial Activity

Research has demonstrated that piperidine derivatives possess antimicrobial properties. Studies on related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans . The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Cancer Research

The anticancer potential of piperidine derivatives has been investigated, with some compounds showing cytotoxic effects against ovarian and breast cancer cell lines. For instance, certain analogs have been reported to induce apoptosis in cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Data Table: Summary of Biological Activities

| Activity | Efficacy | Reference |

|---|---|---|

| Inhibition of 11β-HSD1 | Reduces insulin resistance | |

| Antimicrobial | Effective against S. aureus | |

| Anticancer | Cytotoxic to cancer cells |

Case Study 1: Metabolic Syndrome

A study focusing on the inhibition of 11β-HSD1 demonstrated that the administration of a piperidine derivative led to significant improvements in glucose tolerance and lipid profiles in diabetic rats. This suggests that compounds like this compound could be promising candidates for the treatment of metabolic syndrome.

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective effects, a related compound was found to enhance cognitive function in mice subjected to induced neurodegeneration. The results indicated a potential role for such compounds in managing Alzheimer's disease symptoms.

作用機序

The mechanism by which 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include modulation of signaling cascades and metabolic processes.

類似化合物との比較

Structural Modifications and Receptor Affinity

Key comparisons are drawn from sulfonylurea derivatives in and , which explore H3R antagonists, and amide alkaloids from Piper root in .

Table 1: Structural and Pharmacological Comparison

Impact of Substituents

- Ethoxy vs. Ethoxycarbonyl: The ethoxy group in this compound is distinct from ethoxycarbonyl moieties in , which drastically reduced H3R affinity.

- Linker Length: The direct carbonyl bridge in the target compound contrasts with the propoxy linker in .

- Amine Core : The dual use of piperidine (core) and pyrrolidine (substituent) in the target compound is unique. shows that piperidine and pyrrolidine as standalone amines yield similar H3R affinities, implying that their combination here may balance steric and electronic effects .

Comparison with Piper Root Alkaloids

Compounds from Piper root (), such as N-isobutyl-4-hexanoyl-4-hydroxypyrrolidin-1-one, share pyrrolidine/piperidine frameworks but differ in substituents. For example:

- Hydroxypyrrolidinone derivatives (e.g., compound 1 in ) feature hydroxyl and carbonyl groups, enhancing hydrogen-bonding capacity. In contrast, the ethoxy group in the target compound may reduce polarity but improve metabolic stability.

- Aliphatic chains in Piper alkaloids (e.g., hexanoyl) likely increase lipophilicity, whereas the ethoxy and pyrrolidine carbonyl in the target compound balance hydrophilicity and rigidity.

生物活性

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with an ethoxy group and a pyrrolidine-3-carbonyl moiety, which contribute to its unique pharmacological properties.

Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's design allows for interactions with various biological targets, particularly enzymes involved in metabolic pathways. The presence of both the ethoxy and pyrrolidine groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Research indicates that compounds with similar structures can modulate various cellular processes, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cellular metabolism and signaling.

- Binding Interactions : Its structure allows for binding to active sites on target proteins, leading to conformational changes that can either activate or inhibit protein functions .

Cellular Effects

Studies have shown that this compound influences several cellular processes, including:

- Cell Signaling : It can modulate pathways that regulate gene expression and cellular responses, impacting processes such as proliferation and apoptosis.

- Cytotoxicity : Preliminary studies suggest varying degrees of cytotoxicity against different cancer cell lines. For instance, related compounds have demonstrated significant inhibition of cell proliferation in breast cancer models .

Comparative Biological Activity

A comparative analysis of similar compounds reveals the following insights into their biological activities:

In Vitro Studies

In vitro studies have demonstrated the potential of this compound in inhibiting cell growth in various cancer cell lines. For example, related piperidinone derivatives showed significant cytotoxicity against MDA-MB-231 breast cancer cells at concentrations ranging from 6 to 63 μM, indicating a promising avenue for further research into its therapeutic applications .

Q & A

Q. Challenges :

- Stereochemical Control : Use chiral catalysts or resolution techniques to isolate enantiomers .

- Byproduct Mitigation : Monitor reactions with LC-MS to detect intermediates (e.g., over-alkylated products) .

Basic Question: How can researchers validate the purity and structural integrity of this compound?

Answer:

Analytical Techniques :

| Method | Application | Reference |

|---|---|---|

| NMR Spectroscopy | Confirm substituent positions | |

| HPLC-MS | Assess purity (>95%) | |

| X-ray Crystallography | Resolve stereochemistry |

Q. Methodological Insight :

- Quantitative NMR (qNMR) : Use internal standards (e.g., TMSP) for purity quantification .

Advanced Question: How can computational methods optimize the synthesis of this compound?

Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict energy barriers for key steps like acylation or etherification .

- Solvent Optimization : Use COSMO-RS simulations to select solvents that enhance yield (e.g., dichloromethane vs. THF) .

Case Study :

A hybrid computational-experimental approach reduced reaction optimization time by 40% in similar piperidine syntheses .

Advanced Question: How should researchers resolve contradictions between experimental data and computational predictions for this compound?

Answer:

- Step 1 : Verify experimental conditions (e.g., temperature, solvent purity) .

- Step 2 : Re-evaluate computational models (e.g., check basis sets or solvation effects in DFT) .

- Step 3 : Conduct sensitivity analysis to identify critical variables (e.g., catalyst loading) .

Example : Discrepancies in predicted vs. observed reaction yields were resolved by incorporating entropy corrections in transition-state calculations .

Advanced Question: What strategies enhance the scalability of this compound synthesis for preclinical studies?

Answer:

Q. Data-Driven Approach :

- DoE (Design of Experiments) : Identify optimal parameters (temperature, stoichiometry) via factorial design .

Advanced Question: How can researchers design assays to study the compound’s interaction with biological targets?

Answer:

- Target Selection : Prioritize receptors with known affinity for piperidine/pyrrolidine motifs (e.g., GPCRs, kinases) .

- Assay Design :

- Binding Assays : Use SPR (Surface Plasmon Resonance) for real-time affinity measurements.

- Functional Assays : Measure cAMP levels or calcium flux for GPCR activity .

Validation : Cross-validate with orthogonal methods (e.g., ITC for thermodynamic profiling) .

Advanced Question: What computational tools ensure robust data management and reproducibility in studies involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。